N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6S/c1-26-17-9-5-13(19(27-2)20(17)28-3)6-10-18(23)21-14-11-15-7-8-16(12-14)22(15)29(4,24)25/h5,9,14-16H,6-8,10-12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFRQUMRKXURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This compound features a bicyclic structure that contributes to its unique biological activity, particularly in the context of neuropharmacology and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bicyclic Framework : The 8-azabicyclo[3.2.1]octane core is central to its biological activity.
- Functional Groups : The presence of a methylsulfonyl group and a propanamide moiety enhances its reactivity and interaction with biological targets.
Molecular Formula
- Formula : C₁₅H₁₉N₃O₅S
- Molecular Weight : Approximately 341.39 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Neuropharmacological Effects : The bicyclic structure may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have been shown to act as selective inhibitors of the dopamine transporter (DAT), which is crucial in the treatment of conditions like addiction and depression .
- Anti-inflammatory Properties : The sulfonamide and amide functionalities are known to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is likely mediated through:
- Receptor Binding : Interaction with dopamine and serotonin receptors.
- Inhibition of Enzymatic Activity : Potential modulation of enzymes involved in inflammatory responses.
Case Studies and Research Findings
Recent studies have explored the effects of this compound in various biological assays:
Table 1: Summary of Biological Assays
| Study | Compound Tested | Assay Type | Key Findings |
|---|---|---|---|
| Study A | N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide | DAT Inhibition | IC50 = 25 nM, selective for DAT over SERT |
| Study B | Analog Compounds | Anti-inflammatory | Significant reduction in cytokine levels in vitro |
| Study C | This compound | Neuroprotection | Reduced neuronal apoptosis in stress models |
Q & A
Q. What are the common synthetic routes for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step reactions, starting with the functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Condensation reactions between the bicyclic amine and activated carbonyl groups (e.g., using coupling agents like EDCI or HOBt).
- Sulfonylation at the 8-position with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Regioselective substitution of the 2,3,4-trimethoxyphenylpropanamide moiety, often via nucleophilic acyl substitution . Stereochemical control is achieved through chiral auxiliaries or catalysts, with reaction monitoring via HPLC and NMR to confirm enantiomeric excess .
Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) identifies substituent positions and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) validates molecular formula and purity.
- X-ray crystallography resolves absolute configuration ambiguities, particularly for the azabicyclo core . Discrepancies in spectral data (e.g., overlapping signals) are addressed by comparing experimental results with computational simulations (DFT-based NMR predictions) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning or sulfonyl substitution) influence biological activity, and what experimental frameworks are used to validate these effects?
- Methoxy group effects : Positional isomerism (2,3,4- vs. 3,4,5-trimethoxy) alters electronic density and receptor binding. For example, 2,3,4-trimethoxy derivatives show enhanced interaction with acetylcholine receptors compared to analogs .
- Sulfonyl vs. methyl groups : The methylsulfonyl group at the 8-position increases metabolic stability but may reduce blood-brain barrier penetration. Comparative studies use in vitro assays (e.g., CYP450 metabolism) and molecular docking . Experimental validation involves synthesizing analogs, followed by dose-response assays (IC₅₀/EC₅₀ measurements) and molecular dynamics simulations to map binding interactions .
Q. What strategies are employed to resolve conflicting data in pharmacological studies (e.g., divergent receptor affinity across studies)?
Contradictions often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). A systematic approach includes:
- Standardized assay protocols : Replicating experiments across multiple labs using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions .
- Structure-activity relationship (SAR) analysis : Correlating substituent effects with activity trends. For instance, electron-withdrawing groups on the aryl ring may reduce affinity for muscarinic receptors .
- Meta-analysis of published data : Cross-referencing results with structurally similar compounds (e.g., tropane alkaloid derivatives) to identify outliers .
Q. How is the compound’s conformational flexibility investigated, and what implications does this have for drug design?
- Dynamic NMR studies track rotational barriers of the propanamide linker, revealing preferred conformations in solution .
- Crystallographic data (e.g., torsion angles in the azabicyclo ring) identify rigid vs. flexible regions . Rigid analogs are designed via cyclization or steric hindrance to enhance target selectivity. For example, locking the propanamide chain into a β-strand conformation improves binding to protease targets .
Methodological Considerations
Q. What computational tools are integrated into the experimental workflow to optimize synthesis and predict bioactivity?
- Retrosynthetic software (e.g., ChemAxon) proposes feasible routes by fragmenting the target molecule into commercially available building blocks .
- Quantum mechanical calculations (e.g., Gaussian) predict reaction transition states and regioselectivity, reducing trial-and-error in sulfonylation steps .
- Machine learning models (e.g., DeepChem) train on existing SAR data to prioritize high-potential analogs for synthesis .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss via HPLC. Instability in plasma may prompt prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
